molecular formula C18H20N6O2 B2986151 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 941922-62-9

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2986151
CAS No.: 941922-62-9
M. Wt: 352.398
InChI Key: OGKBVGIYXVETEF-UHFFFAOYSA-N
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Description

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a 4-methoxyphenyl urea moiety. The presence of the tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the urea linker contributes to molecular rigidity and target-binding specificity .

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKBVGIYXVETEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has emerged as a significant subject of research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C18_{18}H20_{20}N6_6O2_2
  • Molecular Weight : 352.398 g/mol
  • IUPAC Name : 1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea

The compound features a tetrazole ring , which is known for its diverse pharmacological properties, alongside a urea moiety that contributes to its biological activity.

Structural Representation

ComponentStructure
Tetrazole RingTetrazole
Urea MoietyUrea

Pharmacological Properties

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that the compound shows promising anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
  • Anti-inflammatory Effects : The tetrazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Dimethyl Substitution : The presence of 3,4-dimethyl groups on the phenyl ring enhances cytotoxic activity against cancer cells.
  • Methoxy Substitution : The 4-methoxyphenyl group appears to improve the compound's binding affinity to biological targets, contributing to its overall efficacy .

In Vitro Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., A431 and Jurkat cells). Results indicated an IC50_{50} value significantly lower than reference drugs like doxorubicin, suggesting enhanced potency .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its anticancer activity .

In Vivo Studies

A recent study focused on the therapeutic potential of this compound in animal models. It demonstrated that administration led to significant tumor reduction in xenograft models, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s 3,4-dimethylphenyl group increases steric bulk compared to simpler aryl groups (e.g., fluorophenyl or chlorophenyl in ). This may influence binding pocket interactions in biological targets .
  • Urea vs. Sulfonyl Linkers : Urea derivatives (e.g., ) typically exhibit higher melting points (e.g., 253–255°C for 2-chlorophenyl analog) than sulfonylated tetrazoles (e.g., 48.6–51.3°C for 3fa in ), reflecting differences in intermolecular hydrogen bonding .
  • Synthetic Yields : Urea derivatives with electron-withdrawing substituents (e.g., 2-chlorophenyl, 90% yield) are synthesized more efficiently than those with bulky groups, suggesting steric hindrance may reduce yields in the target compound .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Tetrazole-containing compounds (e.g., ) resist oxidative metabolism due to the ring’s stability, whereas oxadiazole analogs (e.g., L927-0140 in ) may exhibit faster clearance .
  • Antifungal Activity : Triazole and pyrazole derivatives () with methoxyphenyl groups show antifungal activity, suggesting the target compound may share similar mechanisms .
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4-bromophenyl in 3ca, ) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 3,4-dimethylphenyl) may enhance target specificity but reduce solubility. Methoxyphenyl groups balance hydrophilicity and π-π stacking interactions .
  • Synthetic Challenges : High-yield syntheses (e.g., 98% for 1-(2-methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, ) often require optimized reaction conditions, which may apply to the target compound .
  • Biological Potential: Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-ones in ) show hypoglycemic activity, suggesting the target compound could be explored for similar applications .

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